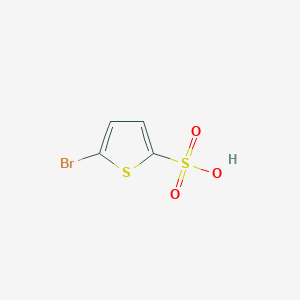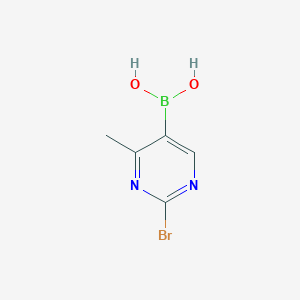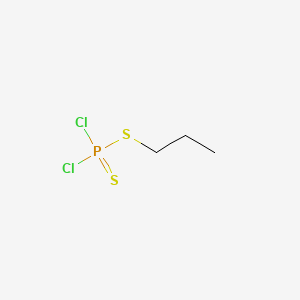
Phosphorodichloridodithioic acid, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorodichloridodithioic acid, propyl ester is synthesized by reacting phosphorus trichloride with propyl mercaptan in the presence of iodine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and propyl mercaptan are combined under specific temperature and pressure conditions. The presence of iodine as a catalyst facilitates the reaction, leading to the formation of the desired ester .
Chemical Reactions Analysis
Types of Reactions: Phosphorodichloridodithioic acid, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various organophosphorus derivatives
Scientific Research Applications
Phosphorodichloridodithioic acid, propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of pesticides and other agrochemicals, contributing to agricultural productivity
Mechanism of Action
The mechanism of action of phosphorodichloridodithioic acid, propyl ester involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Phosphorodichloridodithioic acid, propyl ester can be compared with other similar compounds, such as:
- Phosphorodichloridodithioic acid, ethyl ester
- Phosphorodichloridodithioic acid, butyl ester
- Phosphorodichloridodithioic acid, isopropyl ester
Uniqueness: this compound is unique due to its specific alkyl group (propyl), which influences its reactivity and properties. The propyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its ethyl, butyl, and isopropyl counterparts .
Properties
CAS No. |
5390-61-4 |
|---|---|
Molecular Formula |
C3H7Cl2PS2 |
Molecular Weight |
209.1 g/mol |
IUPAC Name |
dichloro-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H7Cl2PS2/c1-2-3-8-6(4,5)7/h2-3H2,1H3 |
InChI Key |
LYNQYRBGWINIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(Cl)Cl |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





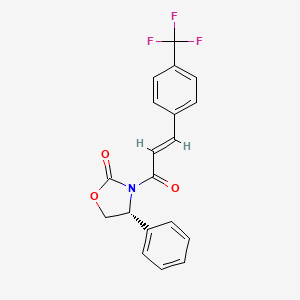
![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

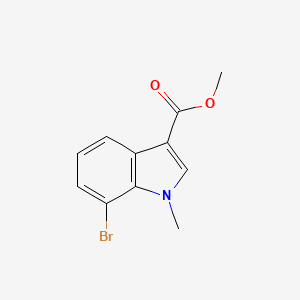
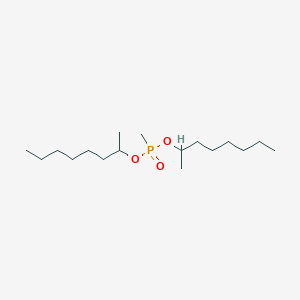
![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)
